molecular formula C12H12N2O3 B035268 Dazoxiben CAS No. 103735-00-8

Dazoxiben

Cat. No. B035268
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dazoxiben is a chemical compound that belongs to the class of thromboxane synthase inhibitors. It is a potent antiplatelet agent that has been studied extensively for its therapeutic potential in the treatment of cardiovascular diseases. Dazoxiben has been shown to be effective in reducing the risk of thrombotic events such as myocardial infarction and stroke.

Mechanism Of Action

Dazoxiben works by inhibiting the enzyme thromboxane synthase, which is responsible for the synthesis of thromboxane A2. Thromboxane A2 is a potent platelet activator and vasoconstrictor, and its synthesis is increased in conditions such as atherosclerosis and thrombosis. By inhibiting thromboxane synthase, dazoxiben reduces platelet activation and aggregation, leading to a reduction in thrombotic events.

Biochemical And Physiological Effects

Dazoxiben has been shown to have several biochemical and physiological effects. It reduces platelet aggregation and activation, leading to a reduction in thrombotic events. Dazoxiben also has vasodilatory effects, which can improve blood flow and reduce blood pressure. In addition, dazoxiben has been shown to have anti-inflammatory effects, which can be beneficial in conditions such as atherosclerosis.

Advantages And Limitations For Lab Experiments

Dazoxiben has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological effects. Dazoxiben is also relatively stable and can be stored for extended periods of time without degradation. However, dazoxiben has some limitations for lab experiments. It is a potent antiplatelet agent, which can make it difficult to study platelet function in vitro. In addition, dazoxiben is not selective for thromboxane synthase and can inhibit other enzymes such as prostacyclin synthase, which can lead to off-target effects.

Future Directions

For the study of dazoxiben include the development of more selective thromboxane synthase inhibitors and the investigation of its potential use in the prevention of restenosis after angioplasty and stenting.

Synthesis Methods

Dazoxiben can be synthesized by reacting 2,4-dichlorobenzyl bromide with 2-amino-5-chloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain dazoxiben. The synthesis of dazoxiben has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Dazoxiben has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to be effective in reducing the risk of thrombotic events such as myocardial infarction and stroke. Dazoxiben has also been studied for its potential use in the prevention of restenosis after angioplasty and stenting. Restenosis is a common complication of these procedures and can lead to the recurrence of symptoms and the need for repeat interventions.

properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dazoxiben

CAS RN

78218-09-4, 103735-00-8
Record name Dazoxiben
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URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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